1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride
Description
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride is a halogenated phenethylamine derivative featuring a biphenyl moiety substituted with a fluorine atom at the para position of one phenyl ring. The ethanamine backbone is protonated as a hydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11;/h2-10H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRWMCTFIUMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the intermediate 1-(4-fluorophenyl)-2-phenylacetonitrile. This intermediate is then reduced using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield 1-[2-(4-Fluorophenyl)phenyl]ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride ()
- Structure : Contains a 4-fluorophenyl group but with a branched propan-2-amine backbone.
- Pharmacological Relevance : Branched analogs often exhibit altered metabolic stability and receptor selectivity .
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride ()
- Structure : Chiral center at the benzylic position with a methyl substituent.
- Key Differences : Stereochemistry and methyl substitution may enhance selectivity for specific receptors (e.g., serotonin 5-HT₂) compared to the target compound’s planar biphenyl system .
2-(4-Fluorophenoxy)ethanamine hydrochloride ()
- Structure : Fluorophenyl group linked via an ether oxygen instead of a direct phenyl-phenyl bond.
Halogenated Phenethylamines with Psychoactive Properties
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) ()
- Structure : Ethylamine backbone with bromo and methoxy substituents on the phenyl ring.
- Pharmacological Activity: Potent serotonin 5-HT₂A/2C agonist; hallucinogenic effects.
- Comparison: The target compound lacks methoxy groups, which are critical for 2C-B’s receptor activation. The biphenyl system may instead favor dopamine or norepinephrine transporter interactions .
25B-NBOMe ()
- Structure : N-Benzylated derivative of 2C-B with a methoxybenzyl group.
- Key Differences : The NBOMe substitution drastically increases 5-HT₂A affinity. The target compound’s lack of a benzyl group suggests divergent pharmacological targets .
Trifluoromethylphenyl Derivatives
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride ()
- Structure : CF₃ substituent at the para position of the phenyl ring.
- Key Differences : The electron-withdrawing CF₃ group enhances metabolic resistance compared to fluorine. Such analogs often show increased receptor binding affinity due to improved lipophilicity .
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine ()
- Structure : Chiral ethylamine analog with CF₃ substitution.
Chlorophenyl and Heterocyclic Analogs
2-(4-Chlorophenylthio)triethylamine hydrochloride ()
- Structure : Chlorophenylthio group with a triethylamine backbone.
- Key Differences: The sulfur atom and triethylamine structure introduce distinct electronic properties, likely diverting activity toward acetylcholinesterase or ion channels rather than monoamine systems .
Lorcaserin Hydrochloride ()
- Structure : 2-(4-Chlorophenyl)ethanamine derivative with a cyclized indole moiety.
- Therapeutic Use : FDA-approved antiobesity drug targeting 5-HT₂C receptors.
- Comparison : The target compound’s biphenyl system may lack the conformational rigidity required for selective 5-HT₂C activation .
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